(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a bromovinyl group attached to a dioxaborolane ring, which is further substituted with four methyl groups. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
The synthesis of (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of an alkyne with a brominating agent in the presence of a boron-containing compound. One common method involves the use of selenium dibromide and alkynes, which proceed at room temperature to give the desired product with high stereoselectivity . The reaction conditions are mild, and the process is efficient, making it suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromovinyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Cross-Coupling Reactions: This compound is often used in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of various products.
Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Biology and Medicine: The compound has been studied for its potential antiviral properties, particularly against varicella-zoster virus and herpes simplex virus.
Industry: It is used in the production of pharmaceuticals and other fine chemicals, where its unique reactivity and stability are advantageous.
Mechanism of Action
The mechanism by which (E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects is primarily through its participation in chemical reactions. The bromovinyl group can undergo nucleophilic substitution, while the boron-containing dioxaborolane ring can participate in various coupling reactions. These reactions often involve the formation of intermediates that facilitate the desired transformations.
Comparison with Similar Compounds
(E)-2-(2-bromovinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other similar compounds, such as:
(E)-2-(2-bromovinyl)trimethylsilane: This compound also contains a bromovinyl group but is attached to a trimethylsilane moiety instead of a dioxaborolane ring.
β-L-5-((E)-2-bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl))uracil: This compound is a uracil derivative with a bromovinyl group and has been studied for its antiviral properties.
The uniqueness of this compound lies in its combination of a bromovinyl group with a boron-containing dioxaborolane ring, which imparts distinct reactivity and stability compared to other similar compounds.
Properties
Molecular Formula |
C8H14BBrO2 |
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Molecular Weight |
232.91 g/mol |
IUPAC Name |
2-[(E)-2-bromoethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C8H14BBrO2/c1-7(2)8(3,4)12-9(11-7)5-6-10/h5-6H,1-4H3/b6-5+ |
InChI Key |
GCKFQNDKDMFCGM-AATRIKPKSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/Br |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CBr |
Origin of Product |
United States |
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